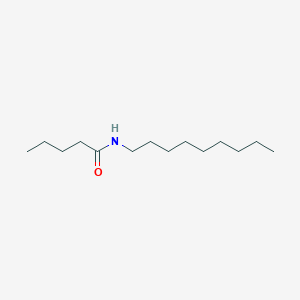

N-nonyl-valeric acid amide

Description

Contextualization of N-nonyl-valeric acid amide within Amide and Fatty Acid Derivative Chemistry

The structure of this compound, featuring both an amide linkage and a fatty acid-derived component, places it at the intersection of two molecular groups of immense biological importance.

The amide bond is a cornerstone of biochemistry, most famously forming the peptide bonds that link amino acids into polypeptide chains, the primary structure of proteins. solubilityofthings.comnumberanalytics.com This linkage is remarkably stable, a quality that allows proteins to maintain their structural integrity and function under a wide range of physiological conditions. solubilityofthings.commotion.ac.in The planarity and rigidity of the amide bond, a result of resonance between the carbonyl oxygen and the nitrogen atom, are critical in dictating the secondary, tertiary, and quaternary structures of proteins, which in turn determine their biological function as enzymes, structural components, or signaling molecules. numberanalytics.commotion.ac.in Beyond proteins, the amide linkage is present in various other biomolecules, including certain hormones, neurotransmitters, and antibiotics, underscoring its versatility and fundamental role in the chemistry of life. ontosight.ai

Fatty acids and their derivatives are not merely sources of energy but also potent signaling molecules that regulate a vast array of cellular processes. nih.govwikipedia.org These lipid-based messengers can act as ligands for nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), to control the transcription of genes involved in metabolism and inflammation. pitt.educell-stress.com They are also precursors to eicosanoids like prostaglandins, which are powerful local hormones with diverse effects. wikipedia.org The family of fatty acid amides, in particular, has emerged as a crucial class of signaling lipids. nih.gov This family includes well-known members like N-arachidonoylethanolamine (anandamide), an endogenous cannabinoid, and oleamide (B13806), a regulator of the sleep-wake cycle. nih.govnih.gov These molecules are involved in a wide range of physiological functions, including pain sensation, appetite regulation, and inflammation, highlighting the critical role of fatty acid derivatives in maintaining cellular and organismal homeostasis. nih.govnomuraresearchgroup.com

Historical Perspective on the Discovery and Initial Academic Characterization of this compound

Specific historical records detailing the discovery and initial characterization of this compound are not present in the surveyed scientific literature. However, the history of its parent class, the fatty acid amides, dates back to the 19th century. The first recognition of an N-acylamide bond in a biological context can be traced to the identification of N-benzoylglycine (hippuric acid) in the 1840s. nih.govusf.edu The characterization of sphingomyelin (B164518) and other ceramides (B1148491) containing fatty acid amide linkages followed in the latter half of the 19th century. usf.edu A significant milestone for non-sphingosine based fatty acid amides was the isolation of N-palmitoylethanolamine from egg yolk in 1957. nih.gov

While research on this compound itself is limited, interest in its analogues, the broader class of N-acyl amides, has grown exponentially. This surge was largely catalyzed by the discovery of anandamide (B1667382) as an endogenous ligand for cannabinoid receptors and oleamide as a sleep-inducing factor. nih.govoatext.com These findings opened the floodgates for the discovery of a large and diverse family of over 70 biologically occurring fatty acid amides, including N-acyl amino acids, N-acyldopamines, and primary fatty acid amides. oatext.comnih.gov Research has since expanded to explore the synthesis of unnatural N-acyl amide analogues to probe their structure-activity relationships and improve their metabolic stability for potential therapeutic applications. nomuraresearchgroup.com For instance, the creation of analogues with modified head groups or acyl chains has been a strategy to develop more potent and selective modulators of specific biological pathways. nomuraresearchgroup.comrsc.org

Current Research Landscape and Unaddressed Scientific Inquiries Pertaining to this compound

The current research landscape for this compound is largely undefined. However, the broader field of fatty acid amides is a hotbed of scientific inquiry, with many unanswered questions that provide a rationale for future research into specific members like this compound.

The vast and diverse biological activities of known fatty acid amides provide a strong rationale for the detailed investigation of less-studied members of this class. wikipedia.org Many fatty acid amides are considered "orphan" ligands, meaning their specific receptors or protein targets have not yet been identified. oatext.com A primary goal of current research is to de-orphan these molecules to better understand their signaling pathways. oatext.com Furthermore, the enzymes responsible for the biosynthesis and degradation of many fatty acid amides are still poorly characterized. nih.gov Elucidating these enzymatic pathways is crucial as they present attractive targets for the development of new therapeutics to treat a range of conditions, including pain, anxiety, and metabolic disorders. nih.govtaylorandfrancis.com

Systematic studies of individual N-acyl amides, such as this compound, could contribute to a more comprehensive understanding of the structure-activity rules that govern the biological functions of this lipid family. Research into its potential interactions with receptors like TRPV channels, which are known to be modulated by various N-acyl amides, or its metabolism by enzymes like fatty acid amide hydrolase (FAAH), could reveal novel biological functions and therapeutic possibilities. nih.govbenthamscience.com

Data Tables

Table 1: Representative Bioactive Fatty Acid Amides and Their Functions

| Compound Name | Chemical Class | Primary Biological Function(s) |

| N-arachidonoylethanolamine (Anandamide) | N-acylethanolamine | Endogenous ligand for cannabinoid receptors, involved in pain, mood, and appetite regulation. nih.gov |

| Oleamide | Primary fatty acid amide | Regulation of the sleep-wake cycle. nih.gov |

| N-palmitoylethanolamine (PEA) | N-acylethanolamine | Anti-inflammatory and analgesic properties. taylorandfrancis.com |

| N-oleoyl glycine | N-acyl amino acid | Regulation of food intake. nomuraresearchgroup.com |

| N-arachidonoyl dopamine (B1211576) (NADA) | N-acyldopamine | Potent endogenous ligand for TRPV1 receptors. nih.gov |

Table 2: General Physical and Chemical Properties of Related Compounds

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | General Solubility |

| Valeric Acid | C5H10O2 | 102.133 | Soluble in water. wikipedia.org |

| Nonylamine (B85610) | C9H21N | 143.27 | Slightly soluble in water. |

| This compound | C14H29NO | 227.39 | Expected to be poorly soluble in water, soluble in organic solvents. |

| Oleamide | C18H35NO | 281.48 | Poorly soluble in water. |

Scope and Objectives of the Present Research Outline on this compound

The principal aim of this research outline is to consolidate the available scientific information pertaining specifically to this compound. The objective is to present a focused overview of its chemical synthesis and physicochemical characteristics based on existing literature. This article will adhere strictly to the documented findings for this compound, acknowledging the current limitations in publicly available research regarding its specific biological functions, such as its mechanism of action or defined biological targets. The broader context of N-acyl amides as biologically active molecules will be used to frame the potential significance of this compound, while maintaining a clear distinction between the general class and the specific compound.

A significant portion of the available data on this compound is derived from its role as a precursor in the synthesis of diphosphonate derivatives, which are investigated for their potential as calcium complexing agents in treating metabolic bone diseases. google.com

Detailed research into the biological activities of the broader family of N-acyl amides reveals their importance as signaling molecules in a variety of physiological processes. wikipedia.org These compounds, which are structurally analogous to the endocannabinoid anandamide, are known to interact with various receptors, including Transient Receptor Potential (TRP) channels and cannabinoid receptors. frontiersin.orgmdpi.com They play roles in inflammation, pain perception, and metabolic regulation. wikipedia.orgfrontiersin.org However, it is crucial to note that such detailed biological studies have not been specifically reported for this compound itself.

The synthesis of this compound has been described through the reaction of nonylamine with valeroyl chloride. google.com This straightforward amidation reaction yields the target compound, which can then be utilized in further chemical modifications.

Physicochemical Properties of this compound:

| Property | Value | Reference |

| Melting Point | 29°-31° C | google.com |

| Boiling Point | 142°-146° C at 16 mm Hg (of the reduced product N-nonyl-N-pentylamine) | google.com |

| State | Solid at room temperature | google.com |

The subsequent reduction of this compound yields N-nonyl-N-pentylamine, a secondary amine that serves as a building block for more complex molecules, such as the aforementioned diphosphonate derivatives. google.com

Structure

3D Structure

Properties

Molecular Formula |

C14H29NO |

|---|---|

Molecular Weight |

227.39 g/mol |

IUPAC Name |

N-nonylpentanamide |

InChI |

InChI=1S/C14H29NO/c1-3-5-7-8-9-10-11-13-15-14(16)12-6-4-2/h3-13H2,1-2H3,(H,15,16) |

InChI Key |

GOMQAPPROMGMME-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCNC(=O)CCCC |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemo Enzymatic Derivatization of N Nonyl Valeric Acid Amide

Total Synthesis Strategies for N-nonyl-valeric acid amide and its Stereoisomers

The total synthesis of this compound can be achieved through various strategies that offer different levels of selectivity, efficiency, and sustainability. These methods range from classical approaches using activated carboxylic acid derivatives to modern catalytic systems that minimize waste and improve reaction conditions.

Chemo-selective Amidation Techniques for this compound Formation

Chemo-selectivity is crucial in amide synthesis, particularly when other reactive functional groups are present. The goal is to form the amide bond between valeric acid (pentanoic acid) and nonylamine (B85610) without affecting other sensitive parts of a molecule.

A traditional and highly effective method involves the activation of the carboxylic acid. Valeric acid can be converted to a more reactive derivative, such as an acyl chloride (valeryl chloride). This activated intermediate then readily reacts with nonylamine to form the desired amide. This approach, known as the Schotten-Baumann reaction, is often performed in a two-phase system and is highly efficient for forming the amide bond. diva-portal.org

More recent advancements focus on direct catalytic amidation, which avoids the need for stoichiometric activating agents that generate significant chemical waste. catalyticamidation.infonju.edu.cn These methods enhance atom economy and often proceed under milder conditions. For instance, certain group (IV) metal complexes, such as those of hafnium, have been shown to catalyze the direct amidation of carboxylic acids like valeric acid with amines. diva-portal.org Another innovative approach involves the cooperative catalysis of an acid and iodide to activate unactivated tertiary amides for transamidation, showcasing a novel way to reroute amide reactivity. nih.gov

Table 1: Comparison of Chemo-selective Amidation Techniques

| Method | Activating Agent / Catalyst | Key Features | Typical Byproducts |

|---|---|---|---|

| Acid Chloride Route | Thionyl chloride (SOCl₂) or Oxalyl chloride | High reactivity; suitable for a wide range of amines. | HCl, SO₂, stoichiometric salts. ucl.ac.ukscispace.com |

| Coupling Reagents | HATU, EDC, T3P | Mild conditions; common in peptide synthesis. | Urea or phosphonic acid derivatives, significant waste. ucl.ac.ukcatalyticamidation.info |

| Group (IV) Metal Catalysis | Hf(Cp)₂Cl₂ | Direct amidation of non-activated acids under mild conditions. diva-portal.org | Water. diva-portal.org |

| Acid/Iodide Catalysis | Cooperative acid/iodide system | Enables transamidation of unactivated tertiary amides. nih.gov | Catalytic amounts of reagents. |

Asymmetric Synthesis Approaches for Enantiomerically Pure this compound

While this compound itself is an achiral molecule, the principles of asymmetric synthesis are critical for producing its chiral analogues or stereoisomers where a stereocenter is present on either the valeric acid or nonylamine backbone. Such chiral amides are of significant interest in pharmaceutical research. rsc.orgresearchgate.net

A primary strategy for asymmetric synthesis involves the use of a chiral auxiliary. rsc.org For instance, an achiral valeric acid can be attached to a chiral auxiliary, such as a (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone. nih.gov The resulting chiral imide can then undergo a diastereoselective reaction, for example, an enolate alkylation to introduce a substituent at the α-position. The stereochemistry of the auxiliary directs the approach of the electrophile, leading to the preferential formation of one diastereomer. Subsequent removal of the auxiliary by reaction with nonylamine would yield an enantiomerically enriched N-nonyl-α-substituted-valeric acid amide.

Another powerful technique is the use of chiral catalysts in enantioselective reactions. While less common for simple amide formation, it is a highly sought-after goal in synthesis. Developing catalysts that can differentiate between the enantiotopic faces of a prochiral substrate to deliver an amine or activated acid selectively remains an active area of research.

Table 2: Hypothetical Steps for Asymmetric Synthesis of a Chiral Analogue

| Step | Description | Reagents | Purpose |

|---|---|---|---|

| 1 | Auxiliary Attachment | Valeric acid, Chiral Auxiliary (e.g., Evans auxiliary), Coupling agent | Covalently link the achiral acid to a chiral scaffold. |

| 2 | Diastereoselective Reaction | Strong base (e.g., LDA), Alkylating agent (e.g., methyl iodide) | Create a new stereocenter with high diastereoselectivity. |

| 3 | Auxiliary Cleavage | Nonylamine | Form the final amide bond while removing the chiral auxiliary. |

| 4 | Purification | Chromatography | Isolate the enantiomerically pure amide product. |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to amide synthesis aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. sioc-journal.cn Traditional amidation methods that use stoichiometric coupling reagents like carbodiimides (EDC) or chlorinating agents (thionyl chloride) are atom-uneconomical and produce substantial waste. ucl.ac.ukrsc.org

Catalytic direct amidation represents a much greener alternative, as the only byproduct is water. mdpi.comencyclopedia.pub Boric acid has emerged as a simple, inexpensive, and environmentally benign catalyst for the direct condensation of carboxylic acids and amines. scispace.com This reaction can often be performed under solvent-free conditions by simply heating a mixture of the acid, amine, and catalyst, which aligns with several green chemistry principles. scispace.com

Aqueous synthesis is another key aspect of green chemistry. tandfonline.com Developing methods that allow for amide bond formation in water minimizes the reliance on volatile and often toxic organic solvents. While challenging due to the potential for hydrolysis, recent progress has shown that N-acylation reactions can be successfully carried out in aqueous media, sometimes using acid chlorides under neutral conditions where the product precipitates, simplifying purification. tandfonline.com Biocatalysis, discussed in the next section, is inherently a green technology, utilizing renewable enzymes under mild aqueous conditions. rsc.org

Semisynthesis and Biocatalytic Approaches for this compound Analogues

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis, leveraging the high selectivity and efficiency of enzymes. These methods operate under mild conditions, often in aqueous environments, and can provide access to novel amide derivatives.

Enzymatic Routes to this compound Production

Enzymes, particularly lipases, have been extensively investigated for their ability to catalyze amide bond formation. mdpi.comnih.gov This represents a green and efficient route for producing this compound. The reaction typically involves the direct condensation of valeric acid and nonylamine.

Candida antarctica lipase (B570770) B (CALB), often used in an immobilized form like Novozym 435, is a highly effective biocatalyst for this transformation. nih.govcsic.es The enzymatic synthesis can be performed in organic solvents or, advantageously, in a solvent-free system, where the reactants themselves form the reaction medium. researchgate.netresearchgate.net These reactions proceed at moderate temperatures (e.g., 60-90°C) and can produce high yields of the corresponding amide. researchgate.net

The enzymatic mechanism generally involves the formation of an acyl-enzyme intermediate. nih.gov The carboxylic acid first acylates a serine residue in the lipase's active site, releasing a molecule of water. This activated acyl group is then transferred to the amine nucleophile (nonylamine), which attacks the intermediate to form the final amide product and regenerate the free enzyme. nih.gov Other enzymatic strategies include the use of acyltransferases, which can transfer acyl groups from donors like vinyl acetate (B1210297) to amines in aqueous systems with high efficiency. worktribe.com

Table 3: Selected Enzymatic Systems for N-Alkyl Amide Synthesis

| Enzyme | Substrates | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|

| Candida antarctica Lipase B (CALB) | Carboxylic acids, Alkyl amines | Solvent-free, 60-90°C, 16-20 h | 77-82% | researchgate.net |

| Candida antarctica Lipase B (CALB) | 7,10-dihydroxy-8(E)-octadecenoic acid, N-methylethanol amine | Isoamyl alcohol, 50°C, 72 h | 95% | nih.gov |

| **Acyltransferase from *M. smegmatis*** | Various primary amines, Vinyl acetate | Aqueous biphasic system, Room temp, 20 min | 85-99% | worktribe.com |

| **Lipase from *Sphingomonas sp.*** | Heteroaromatic esters, Aliphatic amines | Aqueous solution, Room temp | Up to 99% | acs.org |

Microbial Fermentation Strategies for this compound and Derivatives

Microbial fermentation presents a promising frontier for the production of chemicals from renewable feedstocks. While direct fermentation to produce this compound is not established, the strategy holds potential through the biosynthesis of precursors or related long-chain N-acyl amides.

Gut microbiota, for instance, are known to produce a variety of metabolites, including short-chain fatty acids like isovaleric acid from the fermentation of amino acids. tandfonline.com It is conceivable that metabolic engineering could be used to develop microbial strains capable of producing valeric acid and nonylamine, which could then be coupled by endogenous or heterologously expressed enzymes like N-acyl synthases. tandfonline.comresearchgate.net Bacteria are known to generate various fatty amides by conjugating amines to fatty acids via N-acyl synthases (NAS). tandfonline.com

Furthermore, engineered microbes can be designed to produce specific N-acyl amides. researchgate.netgoogle.com For example, genetically engineered cells expressing a human microbial N-acyl synthase (hm-NAS) gene can be used to produce specific long-chain N-acyl amides. google.com This approach could be adapted for the production of this compound by identifying or engineering an appropriate synthase and ensuring the microbial host can supply the necessary valeric acid (or an activated form like valeryl-CoA) and nonylamine precursors. The use of microbial consortia or co-cultures is another advanced strategy, as interactions between different microorganisms can trigger the production of unique secondary metabolites not seen in monocultures. biorxiv.org

Strategic Derivatization of this compound for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry and drug discovery, aiming to elucidate how the chemical structure of a compound influences its biological activity. gardp.org Through systematic chemical modifications of a lead compound, such as this compound, researchers can identify key structural features, known as pharmacophores, that are essential for its biological function. This knowledge guides the design of new analogs with improved potency, selectivity, and pharmacokinetic properties. gardp.orgdrugdesign.org

Chemical Modification of the Alkyl Chain in this compound

The n-nonyl chain and the valeric acid-derived acyl chain of this compound present multiple opportunities for chemical modification to explore their impact on biological activity. Variations in chain length, branching, and the introduction of different functional groups can significantly alter the compound's properties.

Chain Length Homologation:

A common strategy in SAR studies is the systematic alteration of alkyl chain length. drugdesign.org For the n-nonyl group, this would involve synthesizing a series of analogs with shorter (e.g., n-heptyl, n-octyl) and longer (e.g., n-decyl, n-undecyl) alkyl chains. Similarly, the valeric acid portion (a five-carbon chain) can be modified by using other fatty acids to generate a homologous series. These modifications can reveal an optimal chain length for biological activity, as seen in studies where n-butyl or n-heptyl chains were found to be optimal for specific targets. drugdesign.org

Introduction of Branching and Unsaturation:

Introducing branching into the alkyl chains can provide insights into the spatial requirements of the binding site. science.gov For instance, replacing the linear nonyl group with branched isomers could probe the tolerance for steric bulk. The introduction of double or triple bonds can alter the chain's conformation and rigidity, which may influence binding affinity.

Table 1: Hypothetical Modifications of the Alkyl Chains in this compound for SAR Studies

| Modification Type | Original Moiety | Modified Moiety Example | Rationale |

| Chain Homologation (Amine) | n-Nonyl | n-Heptyl, n-Decyl | Explore optimal lipophilicity and chain length for binding. |

| Chain Homologation (Acyl) | Valeryl (Pentanoyl) | Butanoyl, Hexanoyl | Investigate the influence of acyl chain length on activity. |

| Branching (Amine) | n-Nonyl | Iso-nonyl, Sec-nonyl | Probe steric tolerance within the binding pocket. |

| Unsaturation (Acyl) | Valeryl | Pentenoyl | Introduce conformational constraints and potential for new interactions. |

| Cyclization | n-Nonyl | Cyclohexylpropyl | Restrict conformational freedom to understand the active conformation. |

Substitution and Functionalization at the Amide Nitrogen of this compound

The amide nitrogen of this compound is a critical site for modification. The hydrogen atom on the nitrogen can act as a hydrogen bond donor, a crucial interaction in many biological systems. nih.gov

N-Alkylation and N-Arylation:

Replacing the N-H proton with small alkyl groups, such as a methyl group, can test the importance of the hydrogen bond donating capability. drugdesign.org In some cases, N-methylation has been shown to increase potency by orders of magnitude, potentially by favoring a specific bioactive conformation. sci-hub.se Larger alkyl or aryl groups can also be introduced to explore steric and electronic effects.

Introduction of Heteroatoms:

Table 2: Potential Modifications at the Amide Nitrogen of this compound

| Modification Type | Resulting Functional Group | Potential Impact on Properties |

| N-Methylation | Tertiary Amide | Eliminates H-bond donor capability; may alter conformation and increase potency. sci-hub.se |

| N-Ethylation | Tertiary Amide | Further probes steric tolerance at the nitrogen. |

| N-Phenylation | N-Aryl Amide | Introduces aromatic ring for potential π-stacking interactions. |

| N-Hydroxylation | N-Hydroxy Amide | Introduces a new hydrogen bond donor/acceptor site. |

Introduction of Reporter Groups and Affinity Tags into this compound

To facilitate the study of a compound's mechanism of action and target identification, reporter groups and affinity tags can be incorporated into its structure. These modifications allow for the visualization, tracking, and isolation of the molecule and its binding partners.

Reporter Groups:

Reporter groups are moieties that provide a detectable signal. Common examples include:

Fluorophores: These groups, such as fluorescein (B123965) or rhodamine derivatives, allow for the visualization of the compound's localization within cells or tissues using fluorescence microscopy.

Biotin: Biotin has an extremely high affinity for streptavidin, enabling the development of powerful affinity-based assays for detection and quantification. nih.gov

Radioisotopes: Introducing isotopes like ³H or ¹⁴C allows for sensitive detection and quantification through radiometric methods.

Affinity Tags:

Affinity tags are used to purify the target protein to which the small molecule binds. nih.gov A common strategy is to attach a linker to the small molecule that can be used to immobilize it on a solid support. This "bait" molecule can then be used to "fish" for its binding partners from a cell lysate. The linker must be carefully designed to not interfere with the biological activity of the parent compound.

Table 3: Examples of Reporter Groups and Affinity Tags for Derivatizing this compound

| Tag/Reporter Type | Example | Application |

| Fluorophore | Fluorescein isothiocyanate (FITC) | Cellular imaging and localization studies. |

| Affinity Tag | Biotin | Affinity purification, pull-down assays. nih.gov |

| Photo-affinity Label | Benzophenone | Covalent cross-linking to the target protein upon UV irradiation for target identification. |

| Click Chemistry Handle | Azide or Alkyne | Allows for versatile and efficient labeling with various probes through click chemistry reactions. |

The strategic derivatization of this compound, guided by the principles of SAR, is a powerful approach to understanding its biological activity and developing new and improved molecules. By systematically modifying the alkyl chains, the amide nitrogen, and by introducing reporter groups and affinity tags, researchers can build a comprehensive picture of the molecular requirements for its function.

Advanced Structural Elucidation and Conformational Analysis of N Nonyl Valeric Acid Amide

High-Resolution Spectroscopic Techniques for N-nonyl-valeric acid amide

Spectroscopic methods are fundamental to determining the molecular structure and conformational dynamics of this compound in various states.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound

Multi-dimensional NMR spectroscopy is a powerful tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for elucidating the covalent framework of the molecule. For this compound, a combination of 1D and 2D NMR experiments in a suitable solvent like deuterochloroform (CDCl₃) would provide a complete structural picture.

The ¹H NMR spectrum is expected to show characteristic signals for the protons on the nonyl and valeryl chains. The amide N-H proton typically appears as a triplet (due to coupling with the adjacent CH₂ group) in the region of δ 5.5-6.5 ppm. researchgate.net The methylene (B1212753) group attached to the nitrogen (α- to N) would resonate around δ 3.2-3.4 ppm, while the methylene group adjacent to the carbonyl (α- to C=O) would appear around δ 2.1-2.3 ppm. The numerous other methylene protons of the alkyl chains would form a complex multiplet pattern between δ 1.2-1.6 ppm, with the terminal methyl groups appearing as triplets around δ 0.8-0.9 ppm.

The ¹³C NMR spectrum would show distinct signals for each carbon atom in a unique chemical environment. The carbonyl carbon (C=O) is the most deshielded, appearing around δ 172-175 ppm. bhu.ac.in Carbons bonded to the nitrogen atom are also shifted downfield. bhu.ac.in

2D NMR techniques are crucial for assembling the structure:

COSY (Correlation Spectroscopy): This experiment would reveal ¹H-¹H coupling correlations, allowing for the tracing of the proton connectivity within the valeryl and nonyl fragments separately. For example, the amide NH proton signal would show a cross-peak with the N-CH₂ protons, which in turn would correlate with the next CH₂ group in the nonyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, enabling the assignment of each carbon signal based on the chemical shift of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. Crucially, it would establish the connection between the two parts of the molecule. A key correlation would be observed between the N-CH₂ protons of the nonyl group and the carbonyl carbon of the valeryl group, confirming the amide linkage.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃ This table is generated based on typical chemical shift values for N-alkyl amides and long-chain alkanes.

| Atom Position (Valeryl Chain) | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity |

|---|---|---|---|

| 1 (C=O) | 173.0 | - | - |

| 2 (α-CH₂) | 36.5 | 2.20 | t |

| 3 (β-CH₂) | 28.0 | 1.65 | sext |

| 4 (γ-CH₂) | 22.5 | 1.35 | sext |

| 5 (δ-CH₃) | 13.9 | 0.90 | t |

| Atom Position (Nonyl Chain) | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity |

| N-H | - | 6.10 | t |

| 1' (N-CH₂) | 39.5 | 3.25 | q |

| 2' (CH₂) | 29.6 | 1.50 | p |

| 3'-8' (CH₂) | 29.4-22.7 | 1.28 | m |

| 9' (CH₃) | 14.1 | 0.88 | t |

High-Resolution Mass Spectrometry (HRMS) for this compound and its Biosynthetic Precursors

HRMS provides the exact mass of the parent molecule and its fragments, allowing for the determination of the elemental composition. The molecular formula for this compound is C₁₄H₂₉NO. The theoretical exact mass of its protonated molecular ion [M+H]⁺ would be calculated and compared to the experimental value to confirm its composition.

Fragmentation analysis in mass spectrometry reveals structural information. For this compound, two primary fragmentation pathways are expected:

α-Cleavage: This involves the cleavage of the bond adjacent to the carbonyl group. Cleavage of the N-CO bond is a common fragmentation pattern for amides, which would lead to the formation of a resonance-stabilized acylium ion. nih.gov

McLafferty Rearrangement: As a carbonyl-containing compound with available gamma-hydrogens on the acyl chain, this compound can undergo this characteristic rearrangement. jove.comwikipedia.org This involves the transfer of a hydrogen atom from the γ-carbon to the carbonyl oxygen, followed by the cleavage of the α-β carbon bond, resulting in the elimination of a neutral alkene molecule (propene in this case) and the formation of a radical cation. jove.comyoutube.com

The biosynthetic precursors, valeric acid and nonylamine (B85610), would also be identifiable by their respective molecular ion peaks in an HRMS analysis of a reaction mixture.

Table 2: Predicted HRMS Fragments for this compound (C₁₄H₂₉NO) This table is generated based on established fragmentation patterns for long-chain amides.

| Ion/Fragment | Proposed Formula | Predicted m/z | Fragmentation Pathway |

|---|---|---|---|

| [M+H]⁺ | C₁₄H₃₀NO⁺ | 228.2322 | Molecular Ion |

| [M]˙⁺ | C₁₄H₂₉NO˙⁺ | 227.2249 | Molecular Ion (EI) |

| Acylium Ion | C₅H₉O⁺ | 85.0648 | α-Cleavage (loss of nonylamine radical) |

| McLafferty Fragment | C₅H₁₁NO˙⁺ | 101.0841 | McLafferty Rearrangement (loss of C₄H₈) |

| Amide Fragment | CH₄NO⁺ | 46.0287 | α-Cleavage (primary amides, less likely but possible) |

Vibrational Spectroscopy (FT-IR, Raman) for Conformational Studies of this compound

Vibrational spectroscopy probes the conformational states of molecules by measuring the vibrations of their chemical bonds. For secondary amides like this compound, FT-IR and Raman spectroscopy are particularly sensitive to the conformation of the peptide bond and the packing of the alkyl chains.

FT-IR Spectroscopy: The most diagnostic IR absorption bands for secondary amides are the Amide I and Amide II bands. leibniz-fli.deoup.com

Amide I (1700-1600 cm⁻¹): This band arises primarily from the C=O stretching vibration (~80%). oup.com Its exact frequency is highly sensitive to hydrogen bonding. In the solid state, a strong band around 1640 cm⁻¹ would indicate the presence of intermolecular N-H···O=C hydrogen bonds.

Amide II (1580-1510 cm⁻¹): This band results from a combination of N-H in-plane bending and C-N stretching vibrations. leibniz-fli.de A strong band around 1540-1550 cm⁻¹ is characteristic of trans-amides involved in hydrogen bonding.

N-H Stretch (~3300 cm⁻¹): A band in this region corresponds to the stretching of the N-H bond. Its position and broadness also indicate the extent of hydrogen bonding.

C-H Stretches (3000-2800 cm⁻¹): Strong absorptions in this region are due to the symmetric and asymmetric stretching vibrations of the CH₂ and CH₃ groups in the long alkyl chains.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The Amide I band is also strong in the Raman spectrum, while the Amide II band is typically weaker. arxiv.org Raman spectroscopy is particularly useful for studying the conformational order of the long alkyl chains. The C-C stretching and CH₂ twisting regions (1000-1200 cm⁻¹) are sensitive to the trans/gauche conformational ratio within the chains, providing insight into their packing and ordering. pitt.edu

Table 3: Characteristic Vibrational Bands for this compound This table is generated based on typical vibrational frequencies for secondary amides.

| Vibrational Mode | Typical FT-IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Description |

|---|---|---|---|

| N-H Stretch | ~3300 | Weak | N-H bond stretching, sensitive to H-bonding |

| C-H Stretches | 2850-2960 | 2850-2960 | Asymmetric and symmetric CH₂/CH₃ stretches |

| Amide I | ~1640 | ~1640-1670 | Primarily C=O stretch, sensitive to conformation |

| Amide II | ~1550 | Weak | N-H bend and C-N stretch coupling |

| CH₂ Bending | ~1465 | ~1465 | Scissoring motion of methylene groups |

| Amide III | ~1250 | ~1250-1300 | C-N stretch and N-H bend coupling |

X-ray Crystallography and Solid-State Structural Investigations of this compound

X-ray crystallography provides the definitive, high-resolution three-dimensional structure of a molecule in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions.

Crystal Growth and Optimization for this compound Single Crystals

Obtaining single crystals of sufficient size and quality is a prerequisite for X-ray diffraction analysis. For a long-chain molecule like this compound, several methods can be employed for crystal growth: acadpubl.eumuohio.edu

Slow Evaporation: This is the most common method, where the compound is dissolved in a suitable solvent or solvent mixture to near saturation. msu.edu The solvent is then allowed to evaporate slowly over days or weeks. For amides, solvents that can participate in hydrogen bonding, such as ethanol (B145695) or ethyl acetate (B1210297), may be effective. muohio.edu The rate of evaporation can be controlled to optimize crystal growth. msu.edu

Slow Cooling: A saturated solution is prepared at an elevated temperature and then cooled slowly. As the temperature decreases, the solubility drops, leading to supersaturation and crystal formation. The cooling rate must be carefully controlled to prevent the formation of polycrystalline material. acadpubl.eu

Solvent/Vapor Diffusion: This involves dissolving the compound in a "good" solvent and layering a "poor" solvent (in which the compound is insoluble) on top. unifr.ch Slow diffusion of the poor solvent into the good solvent gradually reduces the solubility, inducing crystallization at the interface. A variation is vapor diffusion, where the poor solvent is placed in an outer chamber and its vapor diffuses into the inner chamber containing the compound solution.

Optimization involves screening various solvents, concentrations, temperatures, and methods to find the conditions that yield well-diffracting single crystals.

Determination of Unit Cell Parameters and Crystal Packing of this compound

Once a suitable single crystal is obtained, it is analyzed using a single-crystal X-ray diffractometer. The diffraction pattern is used to determine the unit cell, which is the basic repeating parallelepiped that forms the entire crystal lattice.

Unit Cell Parameters: The dimensions of the unit cell are defined by six parameters: the lengths of the three cell edges (a, b, c) and the angles between them (α, β, γ). These parameters, along with the crystal system and space group, define the fundamental geometry of the crystal.

Crystal Packing: For long-chain N-alkyl amides, the crystal packing is typically dominated by two main interactions:

Hydrogen Bonding: The amide groups of adjacent molecules will form strong N-H···O=C hydrogen bonds, often leading to the formation of chains or sheets.

Table 4: Hypothetical Crystallographic Data for this compound This table illustrates the type of data obtained from a single-crystal X-ray diffraction experiment, based on typical values for long-chain organic molecules.

| Parameter | Hypothetical Value | Description |

|---|---|---|

| Crystal System | Monoclinic | A crystal system described by three unequal axes with one non-orthogonal angle. |

| Space Group | P2₁/c | Describes the symmetry elements within the unit cell. |

| a (Å) | 5.50 | Length of the 'a' axis of the unit cell. |

| b (Å) | 7.50 | Length of the 'b' axis of the unit cell. |

| c (Å) | 38.00 | Length of the 'c' axis of the unit cell, often related to the bilayer thickness. |

| α (°) | 90 | Angle between 'b' and 'c' axes. |

| β (°) | 95.0 | Angle between 'a' and 'c' axes. |

| γ (°) | 90 | Angle between 'a' and 'b' axes. |

| Volume (ų) | 1558.1 | The volume of one unit cell. |

| Z | 4 | The number of molecules per unit cell. |

Advanced Chiral Separation Techniques for this compound Enantiomers

The presence of a stereocenter in the valeric acid moiety of this compound results in two enantiomers. The differential interaction of these enantiomers with biological systems necessitates their separation and quantification. Enantioselective chromatography is a primary technique for both the analysis and purification of chiral compounds. researchgate.net The success of such separations hinges on the selection of an appropriate chiral stationary phase (CSP) or a chiral additive to the mobile phase. yakhak.orgchromatographyonline.com

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for resolving enantiomers. yakhak.org The separation mechanism relies on the differential, transient diastereomeric complexes formed between the enantiomers of the analyte and the chiral selector of the CSP. scas.co.jp For a molecule like this compound, polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) phenylcarbamates, are particularly effective. yakhak.org

The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding (between the amide group of the analyte and the carbamate (B1207046) groups on the CSP), dipole-dipole interactions, and steric hindrance. The different spatial arrangements of the substituents around the chiral carbon of the (R)- and (S)-enantiomers lead to differences in the stability of these interactions, resulting in different retention times on the column.

Research Findings: In a typical analytical approach, a racemic mixture of this compound would be injected onto a chiral column, such as one packed with amylose tris(3,5-dimethylphenylcarbamate). The mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol, is optimized to achieve baseline separation. chromatographyonline.com The separation efficiency is evaluated using key chromatographic parameters: the retention time (t_R) for each enantiomer, the separation factor (α), which is the ratio of the retention factors, and the resolution (Rs), which quantifies the degree of separation between the two peaks. A resolution value greater than 1.5 indicates baseline separation. mdpi.com

Table 1: Representative Chiral HPLC Separation Parameters for this compound Enantiomers This table presents hypothetical data typical for the chiral separation of similar amide compounds.

| Enantiomer | Retention Time (t_R) (min) | Separation Factor (α) | Resolution (R_s) |

| (R)-N-nonyl-valeric acid amide | 12.5 | 1.35 | 2.1 |

| (S)-N-nonyl-valeric acid amide | 14.8 | ||

| Chromatographic Conditions | |||

| Column: | Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)) | ||

| Mobile Phase: | n-Hexane / 2-Propanol (90:10, v/v) | ||

| Flow Rate: | 1.0 mL/min | ||

| Temperature: | 25 °C | ||

| Detection: | UV at 210 nm |

Capillary Electrophoresis (CE) for Enantiomeric Purity Assessment of this compound

Capillary Electrophoresis (CE) offers a high-efficiency, high-resolution alternative to HPLC for chiral separations, requiring minimal sample and reagent consumption. nih.gov For neutral compounds like this compound, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, is employed. Enantiomeric resolution is achieved by adding a chiral selector to the background electrolyte (BGE).

Cyclodextrins (CDs) are common chiral selectors used in CE. These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. The enantiomers of this compound can enter the CD cavity, forming transient inclusion complexes. The stability of these complexes differs for each enantiomer due to steric factors and secondary interactions between the analyte's functional groups and the hydroxyl groups on the rim of the CD. This difference in binding affinity leads to different apparent electrophoretic mobilities and, consequently, different migration times.

Research Findings: To assess the enantiomeric purity of a synthesized batch of this compound, a MEKC method would be developed. The background electrolyte would typically consist of a buffer (e.g., phosphate (B84403) or borate), a surfactant such as sodium dodecyl sulfate (B86663) (SDS) to form micelles that solubilize the neutral analyte, and a modified cyclodextrin (B1172386) (e.g., hydroxypropyl-β-cyclodextrin) as the chiral selector. nih.gov The separation voltage, capillary temperature, and concentrations of the BGE components are optimized to maximize resolution.

Table 2: Illustrative CE Data for Enantiomeric Purity Assessment of this compound This table presents hypothetical data to illustrate the assessment of an enantiomerically enriched sample.

| Enantiomer | Migration Time (min) | Peak Area (%) | Enantiomeric Excess (ee%) |

| (R)-N-nonyl-valeric acid amide (minor) | 9.2 | 1.5 | 97.0% |

| (S)-N-nonyl-valeric acid amide (major) | 9.8 | 98.5 | |

| CE Conditions | |||

| Capillary: | Fused Silica (50 µm i.d., 60 cm total length) | ||

| Background Electrolyte: | 25 mM Phosphate buffer (pH 7.0), 50 mM SDS, 15 mM Hydroxypropyl-β-cyclodextrin | ||

| Voltage: | 20 kV | ||

| Temperature: | 25 °C | ||

| Detection: | UV at 210 nm |

Computational Prediction of this compound Conformation and Molecular Geometry

Computational chemistry provides powerful tools for predicting the three-dimensional structure and dynamic behavior of molecules, offering insights that complement experimental data. acs.org Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are used to determine the preferred conformations, bond lengths, and bond angles of this compound. nih.govinnovareacademics.in

Methodology: Quantum mechanical methods like DFT are employed to perform geometry optimization. nih.gov This process calculates the electronic structure of the molecule to find the lowest energy arrangement of its atoms, which corresponds to its most stable conformation. frontiersin.org From this optimized geometry, key structural parameters can be extracted. Molecular dynamics simulations can further elucidate the molecule's behavior over time in a simulated environment (e.g., in a solvent), revealing the flexibility of the alkyl chains and the stability of the amide bond conformation. innovareacademics.in These simulations rely on force fields, such as AMBER or CHARMM, which are sets of parameters that describe the potential energy of the atoms in the system. nih.gov

Research Findings: A computational study of this compound would likely reveal that the long nonyl chain and the shorter pentanoyl chain adopt staggered conformations to minimize steric strain. The amide bond itself is expected to be predominantly in the trans conformation, which is generally more stable than the cis form. units.it DFT calculations would provide precise values for the bond lengths and angles, which are fundamental to understanding the molecule's shape and reactivity.

Table 3: Predicted Molecular Geometry Parameters for the Most Stable Conformer of this compound This table presents theoretical data derived from DFT calculations (e.g., at the B3LYP/6-31G(d) level of theory) for a representative amide structure.

| Parameter | Atom(s) Involved | Predicted Value |

| Bond Lengths | ||

| C=O | Carbonyl group | 1.23 Å |

| C-N | Amide bond | 1.34 Å |

| N-H | Amide bond | 1.01 Å |

| Bond Angles | ||

| O=C-N | Amide group | 122.5° |

| C-N-H | Amide group | 121.0° |

| Dihedral Angle | ||

| O=C-N-C | Amide bond planarity | ~180° (trans) |

Molecular and Cellular Mechanisms of Action of N Nonyl Valeric Acid Amide

Elucidation of Specific Receptor Interactions and Ligand Binding of N-nonyl-valeric acid amide

Information regarding the direct interaction of this compound with specific cellular receptors is not available in peer-reviewed scientific literature. Consequently, the following sub-sections remain speculative until primary research is conducted and published.

Radioligand Binding Assays and Competition Studies with this compound in In Vitro Systems

No studies utilizing radioligand binding assays to determine the affinity and selectivity of this compound for specific receptors have been published. Such experiments would be crucial in identifying potential receptor targets and quantifying the binding affinity (Ki) and inhibitory concentration (IC50) of the compound.

Surface Plasmon Resonance (SPR) for this compound-Target Kinetic Interactions

There are no available Surface Plasmon Resonance (SPR) studies that have characterized the real-time kinetics of this compound binding to any target protein. SPR analysis would provide valuable data on the association (ka) and dissociation (kd) rate constants, offering deeper insight into the binding dynamics.

Cryo-Electron Microscopy (Cryo-EM) and X-ray Co-crystallography of this compound-Receptor Complexes

The scientific community has not reported the successful crystallization of this compound in a complex with any receptor, nor have any structures been determined using Cryo-EM. These advanced structural biology techniques would be necessary to visualize the precise binding mode and conformational changes at an atomic level.

Modulation of Enzyme Activity and Biochemical Pathways by this compound

The effect of this compound on enzyme function and its broader impact on biochemical pathways have not been documented in scientific research.

Enzyme Kinetics and Inhibition Studies of this compound in Cell-Free Systems

There is a lack of published research on the enzyme kinetics of this compound. Therefore, data on its potential inhibitory effects (e.g., competitive, non-competitive, uncompetitive), inhibition constants (Ki), and mechanism of action on any specific enzyme are currently unknown.

Identification of Specific Enzyme Targets of this compound

As there are no studies on its enzymatic interactions, no specific enzyme targets for this compound have been identified. Future research employing techniques such as activity-based protein profiling or proteomic analyses would be required to elucidate potential enzymatic targets.

Cellular Signaling Cascade Investigations Triggered by this compound

There is a notable absence of published research investigating the specific cellular signaling pathways modulated by this compound.

Intracellular Second Messenger Profiling in Response to this compound Treatment

No studies were identified that profiled changes in intracellular second messengers, such as cyclic AMP (cAMP), inositol (B14025) phosphates, or calcium ions, following treatment with this compound.

Phosphorylation Events and Kinase Pathway Modulation by this compound in Cell Lines

Detailed analyses of phosphorylation events and the modulation of specific kinase pathways in response to this compound are not present in the current body of scientific literature. There is no available data from techniques such as Western blotting or phosphoproteomics to indicate which, if any, kinases are activated or inhibited by this compound.

Gene Expression Analysis and Proteomics in this compound-Treated Cells

Comprehensive gene expression or proteomic analyses to identify global changes in cellular protein and mRNA levels after treatment with this compound have not been reported. Therefore, no data tables on differentially expressed genes or proteins can be provided.

Cellular Uptake, Translocation, and Subcellular Localization of this compound

The mechanisms by which this compound enters cells and its subsequent localization within subcellular compartments remain uninvestigated.

Membrane Permeability Studies of this compound in Model Systems

Quantitative studies on the membrane permeability of this compound, for example, using model systems like parallel artificial membrane permeability assays (PAMPA) or Caco-2 cell monolayers, are not available in published literature.

Fluorescently Tagged this compound for Live Cell Imaging

There are no reports on the synthesis or use of a fluorescently tagged version of this compound. Such a tool would be essential for visualizing its uptake, distribution, and localization in living cells through fluorescence microscopy, but this research has not been conducted.

Organelle-Specific Accumulation of this compound

No studies were identified that investigated the subcellular distribution or organelle-specific accumulation of this compound. Research in this area would typically involve techniques such as fluorescence microscopy with a labeled version of the compound or subcellular fractionation followed by quantification in organelles like mitochondria, endoplasmic reticulum, lysosomes, or the nucleus. Without such studies, no information can be provided on whether this compound preferentially accumulates in specific cellular compartments.

Metabolic Transformation and Biotransformation Pathways of this compound

Detailed information on the metabolic fate of this compound is not available in the current body of scientific literature.

Identification of Phase I and Phase II Metabolites of this compound in In Vitro and Ex Vivo Models

No publications were found that identified the Phase I or Phase II metabolites of this compound. Phase I metabolism of a secondary amide like this could theoretically involve N-dealkylation, hydroxylation of the alkyl chains, or hydrolysis of the amide bond. nih.gov Phase II metabolism would typically involve the conjugation of metabolites with molecules such as glucuronic acid or sulfate (B86663). nih.gov However, no experimental data from in vitro models (e.g., liver microsomes, hepatocytes) or ex vivo models (e.g., perfused organs) are available to confirm these potential pathways for this specific compound.

Table 1: Hypothetical Phase I and Phase II Metabolites of this compound (Illustrative - No Data Available)

| Metabolite ID | Proposed Structure | Metabolic Reaction | Detecting System |

| M1 | Valeric acid and Nonylamine (B85610) | Amide Hydrolysis | Not Studied |

| M2 | N-(hydroxynonyl)-valeric acid amide | Alkyl Hydroxylation | Not Studied |

| M3 | N-nonyl-(hydroxyvaleric) acid amide | Alkyl Hydroxylation | Not Studied |

| M4 | Glucuronide of M2 | Glucuronidation | Not Studied |

Enzymology of this compound Metabolism in Isolated Cellular Compartments

There is no information regarding the specific enzymes responsible for the metabolism of this compound. While enzymes such as cytochrome P450s are often involved in the Phase I metabolism of amides and amidases can catalyze their hydrolysis, no studies have been conducted to identify the specific isozymes or amidases that might act on this compound in isolated cellular compartments like microsomes or cytosol. wikipedia.orgkau.edu.sa

Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) of this compound Analogues

No research was found that explores the structure-activity or structure-mechanism relationships of this compound analogues.

Correlating Structural Modifications of this compound with Biological Potency in Cell-Based Assays

There are no published studies that have synthesized analogues of this compound and tested their biological potency in cell-based assays. Such studies would typically involve modifying the length of the N-nonyl chain or the valeric acid moiety and observing the effects on a specific biological endpoint. The absence of this data means no correlations between structural features and biological activity can be reported.

Table 2: Illustrative Structure-Activity Relationship of Hypothetical this compound Analogues (Illustrative - No Data Available)

| Analogue | Modification | Biological Potency (IC50/EC50) |

| Analogue 1 | N-octyl chain | Not Determined |

| Analogue 2 | N-decyl chain | Not Determined |

| Analogue 3 | Isovaleric acid amide | Not Determined |

| Analogue 4 | Hexanoic acid amide | Not Determined |

Mapping Key Pharmacophoric Features of this compound for Target Engagement

Without knowledge of a biological target or a set of active analogues, it is not possible to construct a pharmacophore model for this compound. Pharmacophore mapping requires a series of active compounds to identify the key chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) responsible for biological activity. researchgate.net No such data exists for this compound.

Advanced Analytical and Bioanalytical Methodologies for N Nonyl Valeric Acid Amide Research

Chromatographic Techniques for Separation and Quantification of N-nonyl-valeric acid amide

Chromatographic methods are central to the selective separation and sensitive quantification of this compound from intricate mixtures. The choice of technique is often dictated by the physicochemical properties of the analyte, the nature of the sample matrix, and the required sensitivity and throughput of the assay.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a powerful and widely adopted technique for the analysis of a broad spectrum of compounds, including N-alkyl amides. chromatographyonline.com Its high sensitivity, selectivity, and specificity make it particularly suitable for bioanalytical applications where target analytes are often present at trace levels.

Method development for this compound would typically involve reverse-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase. Given the nonpolar nature of the nonyl chain, a C18 or C8 column would be appropriate for achieving adequate retention and separation from more polar endogenous components.

A gradient elution using a mobile phase system consisting of water with a small percentage of formic acid (to facilitate protonation) and an organic modifier such as acetonitrile or methanol is commonly employed. The gradient would start with a higher aqueous composition and transition to a higher organic composition to elute the analyte from the column.

For detection, tandem mass spectrometry is utilized, often with an electrospray ionization (ESI) source operating in positive ion mode, as the amide group can be readily protonated. The instrument would be set to monitor specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode to ensure high selectivity and sensitivity.

Table 1: Illustrative LC-MS/MS Parameters for this compound Analysis

| Parameter | Value |

| Chromatographic Column | C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Gradient | 5% B to 95% B over 10 minutes |

| Ionization Mode | ESI Positive |

| Monitored Transition (MRM) | [M+H]+ → Product Ion |

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, derivatization can be employed to enhance its amenability to GC analysis. For instance, trifluoroacetyl derivatization has been successfully used for the GC-MS analysis of fatty acid amides. nih.gov

The analytical process would involve the extraction of this compound from the sample, followed by a derivatization step. The resulting derivative would then be injected into the GC-MS system. A nonpolar capillary column, such as one coated with a 5% phenyl-polysiloxane stationary phase, would be suitable for the separation. The oven temperature would be programmed to ramp up to facilitate the elution of the analyte.

Mass spectrometric detection would typically be performed using electron ionization (EI), which generates a characteristic fragmentation pattern that can be used for identification and quantification. Selected Ion Monitoring (SIM) can be employed to enhance sensitivity by focusing on specific fragment ions.

Table 2: Representative GC-MS Conditions for Derivatized this compound

| Parameter | Value |

| GC Column | HP-5MS, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Oven Temperature Program | 100°C (1 min) to 300°C at 15°C/min |

| Ionization Mode | Electron Ionization (70 eV) |

| Monitored Ions (SIM) | Specific m/z fragments of the derivative |

Supercritical fluid chromatography (SFC) is a powerful separation technique that utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. wikipedia.org SFC offers several advantages over traditional liquid chromatography, including higher separation efficiency, shorter analysis times, and reduced organic solvent consumption. nih.gov These features make it an attractive option for high-throughput analysis.

For the analysis of a relatively nonpolar compound like this compound, SFC can provide rapid separations. A polar stationary phase is often used in SFC for the separation of moderately polar to nonpolar analytes. A co-solvent, such as methanol, is typically added to the supercritical CO2 to modify the mobile phase strength and improve peak shape.

Detection can be achieved using various detectors, including mass spectrometry. The coupling of SFC with MS provides a highly sensitive and selective analytical platform.

Table 3: Potential SFC Parameters for this compound Analysis

| Parameter | Value |

| SFC Column | Diol or 2-Ethylpyridine phase |

| Mobile Phase | Supercritical CO2 with Methanol modifier |

| Flow Rate | 2.0 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 40°C |

| Detector | Mass Spectrometer |

Advanced Sample Preparation Strategies for this compound in Complex Biological Matrices

The successful analysis of this compound in biological matrices such as plasma, urine, or tissue homogenates is highly dependent on the efficiency of the sample preparation method. The primary goals of sample preparation are to remove interfering substances, concentrate the analyte, and present it in a solvent that is compatible with the subsequent analytical technique.

Solid-phase extraction (SPE) is a widely used technique for the purification and concentration of analytes from complex samples. nih.gov For a compound with the characteristics of this compound, a reverse-phase SPE sorbent, such as C18 or a polymeric sorbent, would be appropriate. The optimization process would involve selecting the appropriate sorbent, conditioning and equilibration solvents, sample loading conditions, wash steps to remove interferences, and the final elution of the analyte.

Liquid-liquid extraction (LLE) is another classical and effective sample preparation technique. mdpi.com It relies on the partitioning of the analyte between two immiscible liquid phases. For this compound, an organic solvent such as ethyl acetate (B1210297) or methyl tert-butyl ether could be used to extract the analyte from an aqueous biological sample. Optimization would focus on the choice of extraction solvent, the pH of the aqueous phase to ensure the analyte is in a neutral form, and the solvent-to-sample ratio.

Microextraction techniques are miniaturized versions of traditional extraction methods that use significantly smaller volumes of solvents and sample. Solid-phase microextraction (SPME) and liquid-phase microextraction (LPME) are two prominent examples that offer high enrichment factors and are considered green analytical techniques.

In SPME, a fused-silica fiber coated with a stationary phase is exposed to the sample. The analyte partitions into the coating, and the fiber is then transferred to the injection port of a GC or an appropriate interface for LC for desorption and analysis. For this compound, a nonpolar fiber coating like polydimethylsiloxane (PDMS) would be suitable.

LPME involves the extraction of the analyte from an aqueous sample into a small volume of an immiscible organic solvent. This can be performed in various formats, including dispersive liquid-liquid microextraction (DLLME), where the extraction solvent is dispersed in the sample to maximize the surface area for mass transfer.

These microextraction techniques are particularly advantageous for the analysis of trace levels of this compound, where high sensitivity is required.

Derivatization Strategies for Enhanced Detectability of this compound

The analysis of this compound, particularly via gas chromatography (GC), often necessitates derivatization to improve its analytical characteristics. Derivatization is a chemical modification process used to convert a compound into a product that is more suitable for a specific analytical technique. colostate.edu For this compound, the primary goals of derivatization are to increase volatility, enhance thermal stability, and improve chromatographic peak shape and detector response. sigmaaldrich.com

The amide functional group in this compound contains an active hydrogen atom, which can lead to poor chromatographic performance due to hydrogen bonding. gcms.cz Common derivatization strategies for amides involve acylation and silylation.

Acylation: This technique converts the amide into a derivative with reduced polarity and increased volatility. gcms.cz Perfluoroacylating agents, such as trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA), are frequently used. These reagents react with the N-H group of the amide to form stable and highly volatile derivatives. gcms.cz A significant advantage of using fluorinated acyl groups is the enhanced response with an electron capture detector (ECD), which provides high sensitivity for detecting halogenated compounds. colostate.edu The reaction typically involves heating the analyte with the acylating agent, often in the presence of a solvent like pyridine or tetrahydrofuran to neutralize the acid byproduct. colostate.edu

Silylation: This is another widely used method for derivatizing compounds with active hydrogens. gcms.cz Silylating reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), replace the active hydrogen on the amide nitrogen with a trimethylsilyl (TMS) group. sigmaaldrich.com This process significantly reduces the polarity and hydrogen-bonding capacity of the molecule, resulting in a more volatile and thermally stable derivative suitable for GC analysis. gcms.cz The reaction conditions for silylation can vary, with some compounds derivatizing at room temperature while others, like amides, may require elevated temperatures to ensure the reaction goes to completion. sigmaaldrich.com A catalyst, such as trimethylchlorosilane (TMCS), is often added to BSTFA to increase its reactivity, especially for sterically hindered or less reactive amides. sigmaaldrich.com

The choice of derivatization strategy depends on the analytical instrument being used and the specific requirements of the assay. For instance, creating perfluoroacyl derivatives is particularly advantageous for GC-ECD analysis, while TMS derivatives are well-suited for GC-MS analysis due to their characteristic fragmentation patterns. colostate.edu

Quantitative Bioanalytical Method Validation for this compound

The validation of bioanalytical methods is crucial to ensure the reliability, accuracy, and precision of quantitative data for this compound in biological matrices. researchgate.net Method validation establishes through laboratory studies that the performance characteristics of the method are suitable and reliable for the intended analytical applications. The validation process typically assesses linearity, sensitivity, precision, accuracy, reproducibility, and specificity.

Linearity, Range, and Sensitivity (LOD, LOQ) Assessment for this compound

Linearity and Range: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. For the quantification of N-acyl amides, calibration curves are typically generated by plotting the peak area ratio of the analyte to an internal standard against the nominal concentration. A linear regression analysis is applied, and a correlation coefficient (r²) of ≥0.99 is generally considered acceptable. researchgate.net

Sensitivity (LOD and LOQ): The sensitivity of the method is determined by establishing the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise but not necessarily quantified with acceptable accuracy and precision. The LOQ is the lowest concentration that can be measured with acceptable levels of precision and accuracy. nih.gov For bioanalytical methods, the LOQ is often defined as the lowest standard on the calibration curve where the response is at least 10 times the response of the blank, and for which precision is within 20% and accuracy is within 80-120%. researchgate.net

Below is a table illustrating typical validation parameters for a hypothetical LC-MS/MS method for this compound, based on data for similar fatty acid amides. researchgate.netnih.gov

| Parameter | Value | Description |

| Linear Range | 0.5 - 500 ng/mL | The concentration range over which the method is accurate and precise. |

| Correlation Coefficient (r²) | > 0.998 | A measure of the goodness of fit of the linear regression. |

| Limit of Detection (LOD) | 0.15 ng/mL | The lowest concentration of analyte that can be detected. |

| Limit of Quantitation (LOQ) | 0.5 ng/mL | The lowest concentration that can be quantified with acceptable precision and accuracy. |

Precision, Accuracy, and Reproducibility of this compound Quantification

Precision: The precision of an analytical method describes the closeness of repeated individual measurements of the analyte. It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability is assessed by analyzing replicate samples on the same day under the same operating conditions, while intermediate precision is assessed by analyzing samples on different days with different analysts or equipment. researchgate.net

Accuracy: The accuracy of an analytical method is the closeness of the mean test results obtained by the method to the true value (concentration) of the analyte. It is determined by analyzing samples with known concentrations (quality control samples) and is expressed as the percentage of the nominal concentration.

Reproducibility: The reproducibility of a method is assessed by having the method performed in different laboratories to determine the variability between labs.

For bioanalytical method validation, the acceptance criteria for precision are typically an RSD of ≤15% for all concentrations except for the LOQ, where it should be ≤20%. The accuracy should be within 85-115% of the nominal values (80-120% for the LOQ). researchgate.net

The table below shows representative precision and accuracy data for the quantification of this compound based on typical performance for related compounds. researchgate.netnih.gov

| Quality Control (QC) Sample (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| Low QC (1.5) | 6.8 | 8.5 | 104.2 |

| Medium QC (75) | 4.5 | 6.1 | 98.7 |

| High QC (400) | 3.9 | 5.2 | 101.5 |

Matrix Effects and Recovery Studies for this compound in In Vitro Samples

Matrix Effects: When analyzing samples from complex biological matrices, such as cell lysates or culture media, other components in the matrix can interfere with the ionization of the target analyte in the mass spectrometer source, leading to ion suppression or enhancement. This is known as the matrix effect and can adversely affect the accuracy and reproducibility of the method. Matrix effects are typically evaluated by comparing the peak response of an analyte in a post-extraction spiked sample to the response of the analyte in a neat solution.

Recovery: The recovery of an analytical method refers to the efficiency of the extraction process. It is determined by comparing the peak response of an analyte in a pre-extraction spiked sample to that of a post-extraction spiked sample. Consistent and reproducible recovery is more important than achieving 100% recovery.

These parameters are critical for ensuring that the sample preparation procedure is effective and that the results are not biased by the sample matrix. A study on N-acylethanolamines reported good extraction recoveries and low matrix effects (lower than 30%) in brain tissue by optimizing the sample preparation method. researchgate.net

The following table provides hypothetical data on matrix effects and recovery for this compound in an in vitro cell lysate matrix.

| Parameter | Low QC (1.5 ng/mL) | High QC (400 ng/mL) | Acceptance Criteria |

| Recovery (%) | 88.5 | 92.1 | Consistent and reproducible |

| Matrix Effect (%) | 95.3 (minor suppression) | 97.8 (minor suppression) | RSD of matrix factors <15% |

Isotope-Labeling and Tracer Techniques for this compound Fate and Metabolism Studies

Isotope-labeling is a powerful technique for tracing the metabolic fate of molecules in biological systems. researchgate.net This approach involves introducing a compound containing stable (non-radioactive) heavy isotopes, such as carbon-13 (¹³C), nitrogen-15 (¹⁵N), or deuterium (²H), into a biological system. creative-proteomics.comnih.gov Because the labeled compound is chemically identical to its unlabeled counterpart, it is processed through the same metabolic pathways. mdpi.com

For this compound, a labeled version could be synthesized with ¹³C atoms in the valeric acid backbone or the nonyl chain, or with a ¹⁵N atom in the amide group. By introducing this labeled tracer into an in vitro system (e.g., cell culture), researchers can track its uptake, distribution, and transformation. Using mass spectrometry, the labeled this compound and its potential metabolites can be distinguished from their endogenous, unlabeled counterparts by their difference in mass. nih.gov This allows for the unambiguous identification of metabolic products and the elucidation of the metabolic pathways involved. researchgate.net This technique is invaluable for studying the dynamics of metabolic networks, including the rates of synthesis and degradation of specific molecules. creative-proteomics.com

Stable Isotope Dilution Assays for this compound Quantification

Stable isotope dilution (SID) is considered the gold standard for quantitative analysis in mass spectrometry due to its high accuracy and precision. nih.gov This method involves adding a known amount of a stable isotope-labeled version of the analyte of interest to the sample at the beginning of the sample preparation process. This labeled compound serves as the ideal internal standard because it has the same chemical and physical properties as the endogenous analyte.

For this compound, a labeled standard (e.g., N-nonyl-valeric acid-[¹³C₅]-amide or N-nonyl-valeric acid-[¹⁵N]-amide) would be synthesized. This internal standard co-elutes with the unlabeled analyte during chromatography and experiences the same extraction losses and matrix effects. mdpi.com

By measuring the peak area ratio of the endogenous analyte to the labeled internal standard, highly accurate quantification can be achieved, as any variations during sample processing will affect both the analyte and the internal standard equally, leaving the ratio unchanged. This approach has been successfully used for the accurate quantification of other fatty acid amides, such as anandamide (B1667382), in biological fluids. nih.gov A GC-MS/MS method using stable-isotope labeled analogs for anandamide and other fatty acid ethanol (B145695) amides demonstrated high accuracy, with measurements within 20% of the nominal values, and a low limit of quantification of 0.25 nM in plasma. nih.gov

Synthesis and Application of Radiolabeled this compound for Mechanistic Tracer Studies

The use of radiolabeled compounds is a cornerstone of mechanistic tracer studies, allowing for the sensitive and specific tracking of molecules within biological systems. openmedscience.com The synthesis of radiolabeled this compound can be approached through several established methods, primarily involving the incorporation of isotopes such as Carbon-14 (¹⁴C) or Tritium (³H).

The choice of isotope is critical; ¹⁴C is often preferred due to its long half-life (5,730 years), which obviates the need for decay correction during long-term studies, and its emission of low-energy beta particles, which enhances safety. moravek.com Furthermore, as carbon forms the backbone of the molecule, ¹⁴C labeling provides a stable tracer that is unlikely to be lost through metabolic processes. moravek.com Tritium is another valuable isotope for these studies, offering high specific activity. arkat-usa.org

A common synthetic route for preparing ¹⁴C-labeled this compound would involve the use of a radiolabeled precursor. For instance, [1-¹⁴C]valeric acid can be reacted with nonylamine (B85610). The valeric acid is first converted to a more reactive acyl chloride, typically by using a reagent like thionyl chloride. This acid chloride is then coupled with nonylamine to form the desired amide. This method ensures the ¹⁴C label is strategically placed at the carboxyl carbon of the valeric acid moiety.

Alternatively, tritium labeling can be achieved through catalytic hydrogen-tritium exchange on the unsaturated precursors of this compound or by the reduction of a suitable precursor with tritium gas. arkat-usa.orgnih.gov

Once synthesized and purified, radiolabeled this compound serves as a powerful tracer in mechanistic studies. These studies are designed to elucidate the absorption, distribution, metabolism, and excretion (ADME) pathways of the compound. openmedscience.com By administering the radiolabeled compound to an in vivo or in vitro system, researchers can track its journey and identify its metabolic fate. nih.govnih.gov Techniques such as liquid scintillation counting and autoradiography are used to detect and quantify the radioactivity in various tissues and biofluids, providing a comprehensive picture of the compound's pharmacokinetics and metabolic profile. openmedscience.com

| Parameter | Carbon-14 Labeling | Tritium Labeling |